molecular formula C18H18ClFN2O2 B5848008 1-(4-chloro-2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine

1-(4-chloro-2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B5848008
M. Wt: 348.8 g/mol
InChI Key: WDZIVACDDWKTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, commonly known as CFMP, is a chemical compound that has been widely studied for its potential use in medicinal applications.

Mechanism of Action

The exact mechanism of action of CFMP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action is thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects. CFMP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
CFMP has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. CFMP has also been shown to increase the levels of GABA, an inhibitory neurotransmitter, which may contribute to its anxiolytic effects. In addition, CFMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of CFMP is that it has been extensively studied in both in vitro and in vivo models, making it a well-characterized compound for research purposes. However, one limitation of CFMP is that it has not yet been tested in clinical trials, so its potential therapeutic benefits in humans are not yet fully understood.

Future Directions

There are several future directions for research on CFMP. One area of interest is the development of more potent and selective derivatives of CFMP that could be used as therapeutic agents. Another area of interest is the investigation of CFMP's potential use in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of CFMP and its potential side effects.

Synthesis Methods

The synthesis of CFMP involves the reaction between 4-chloro-2-fluorobenzoic acid and 4-methoxyphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Scientific Research Applications

CFMP has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of mental disorders such as schizophrenia, depression, and anxiety. CFMP has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c1-24-15-5-3-14(4-6-15)21-8-10-22(11-9-21)18(23)16-7-2-13(19)12-17(16)20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZIVACDDWKTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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